molecular formula C12H9ClFN3 B2617225 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine CAS No. 667400-59-1

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine

Cat. No.: B2617225
CAS No.: 667400-59-1
M. Wt: 249.67
InChI Key: SWKHKEBWLGTDBU-SNAWJCMRSA-N
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Description

4-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine (CAS 667400-59-1) is a chemical compound with a molecular formula of C12H9ClFN3 and a molecular weight of 249.67 g/mol . It is supplied with a high level of purity, exceeding 90% . This compound is categorized as a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Pyrimidine scaffolds are commonly found in molecules designed as kinase inhibitors, receptor modulators, and other therapeutic agents. The specific research applications and detailed mechanism of action for this particular compound are areas for ongoing investigation by researchers. As a building block, it offers chemists a versatile template for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHKEBWLGTDBU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde and 2-aminopyrimidine.

    Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to form the intermediate product.

    Ethenylation: The intermediate product is then subjected to ethenylation using a suitable reagent like vinyl bromide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Structural Modifications on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence electronic properties, solubility, and target binding. Key comparisons include:

Compound Name Substituents on Pyrimidine Key Differences vs. Target Compound Biological/Physicochemical Impact Reference
4-(2-Chloro-6-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine 6-(2-methoxyphenyl) Methoxy group enhances electron density May improve membrane permeability
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine 6-(3-chlorophenyl) Chlorine at meta position increases lipophilicity Potential for higher target affinity
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-chloro, 6-sulfanyl Sulfanyl group alters π-π stacking Could modulate redox activity

Discussion :

  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) may enhance solubility but reduce metabolic stability compared to chloro groups (electron-withdrawing), which increase lipophilicity and binding to hydrophobic pockets .
  • Sulfanyl vs. Ethenyl Linkers : Sulfanyl groups introduce sulfur-mediated hydrogen bonding and redox activity, contrasting with the ethenyl bridge’s rigidity and conjugation .
Modifications on the Aromatic Ring

Variations in the halogenated phenyl group affect steric and electronic interactions:

Compound Name Aromatic Ring Substituents Key Differences vs. Target Compound Impact Reference
FIDAS V (4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylbenzenamine) N-methylation on pyrimidine Methylation reduces hydrogen-bonding capacity Lower potency in senescence inhibition
4-[(E)-2-(3-Methylphenyl)ethenyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine 3-methylphenyl, triazine core Triazine core alters base-pairing interactions Enhanced selectivity for histamine receptors

Discussion :

  • Triazine vs. Pyrimidine Cores : Triazines offer distinct hydrogen-bonding patterns, influencing receptor selectivity .
Complex Substituents and Pharmacokinetics

Bulky substituents impact bioavailability:

Compound Name Substituent Key Differences vs. Target Compound Pharmacokinetic Impact Reference
(E)-5-(3-Ethylhept-1-enyl)-4-(4-fluorophenyl)-6-isopropyl-N-methylpyrimidin-2-amine 3-ethylheptenyl, isopropyl Increased steric bulk Likely reduced solubility, prolonged half-life

Discussion :

  • Bulky Alkyl Chains : Enhance lipophilicity and membrane penetration but may hinder aqueous solubility, requiring formulation optimization .

Biological Activity

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure includes a pyrimidine ring and a substituted phenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H12ClFN4
  • Molecular Weight : 304.74 g/mol
  • InChIKey : XUZKVPVWXXXCKP-UFWORHAWSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. The compound has shown promising results in inhibiting specific pathways involved in tumor growth and proliferation.

  • Inhibition of Kinase Activity : The compound has been observed to inhibit tyrosine kinases, which are crucial for cell signaling pathways that regulate cell division and survival.
  • Antitumor Activity : In vitro studies have demonstrated its efficacy against various cancer cell lines, showing significant antiproliferative effects.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Antiproliferative Assays : A study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong inhibitory effects on cell proliferation .
Cell LineIC50 (μM)
HepG21.30
MCF73.50
A5492.20
  • Mechanism of Action : The compound induces apoptosis in cancer cells, leading to G2/M phase arrest in the cell cycle, which is critical for halting tumor progression.

Case Studies

  • Case Study on HepG2 Cells : In a xenograft model, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, showcasing its potential as an effective anticancer agent compared to standard treatments like SAHA (TGI of 48.13%) .
  • Combination Therapy : The compound has been tested in combination with other chemotherapeutics such as taxol and camptothecin, enhancing their efficacy at lower doses .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrimidine and phenyl rings significantly affect the biological activity of the compound. Substituents such as chlorine and fluorine enhance lipophilicity and target specificity, making them crucial for optimizing therapeutic effects.

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency
Fluorine SubstitutionEnhanced selectivity

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine and related pyrimidine derivatives?

The compound can be synthesized via a modified Gould-Jacobs reaction. A general approach involves refluxing (E)-configured enones (e.g., 2-chloro-6-fluorophenyl-substituted prop-2-en-1-ones) with guanidine derivatives in ethanol, followed by stepwise addition of lithium hydroxide in water. Purification is typically achieved using silica gel column chromatography with ethyl acetate/petroleum ether gradients (2:8 ratio) . This method ensures regioselectivity in pyrimidine ring formation while retaining stereochemical integrity.

Q. How can researchers validate the structural identity and purity of this compound?

Characterization involves:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and E/Z configuration of the ethenyl group.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray crystallography : To resolve ambiguities in stereochemistry and confirm dihedral angles between aromatic rings (e.g., pyrimidine and 2-chloro-6-fluorophenyl planes). For example, dihedral angles of 12.8°–86.1° between pyrimidine and aryl groups are typical .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>98%) .

Q. What analytical challenges arise due to the electron-withdrawing substituents (Cl, F) on the phenyl ring?

The 2-chloro-6-fluoro substitution pattern introduces steric hindrance and electronic effects, complicating:

  • Synthetic yields : Reduced reactivity during cyclization steps, requiring optimized base concentrations (e.g., LiOH vs. NaOH) .
  • Spectroscopic interpretation : Overlapping signals in 1H^1H-NMR due to anisotropic shielding from electronegative groups. Decoupling experiments or 2D NMR (COSY, HSQC) are recommended .

Advanced Research Questions

Q. How do conformational variations (e.g., dihedral angles, hydrogen bonding) influence the compound’s reactivity or biological activity?

Crystal structure analyses reveal that intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring conformation, affecting:

  • Solubility : Polar interactions with solvents (e.g., DMSO, ethanol).
  • Bioactivity : The orientation of the 2-amine group modulates interactions with biological targets (e.g., enzymes, receptors). For instance, deviations >10° in dihedral angles between pyrimidine and aryl rings correlate with reduced antimicrobial activity in analogs .
  • Crystal packing : Weak C–H⋯O and C–H⋯π interactions dictate supramolecular arrangements, influencing material properties .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar pyrimidine derivatives?

Discrepancies in 13C^{13}C-NMR chemical shifts or melting points often arise from:

  • Polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter physical properties. X-ray diffraction is critical for validation .
  • Solvent effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) shift signals for amine protons. Standardize solvent systems for comparative studies .
  • Synthetic impurities : Trace byproducts (e.g., Z-isomers) require rigorous purification via recrystallization or preparative HPLC .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Key modifications include:

  • Substituent variation : Replacing Cl/F with methoxy or trifluoromethyl groups alters lipophilicity (logP) and target binding. For example, 4-methoxy analogs show improved antifungal activity .
  • Scaffold hybridization : Incorporating morpholine or pyridyl moieties (e.g., 4-pyridin-4-yl derivatives) enhances water solubility and pharmacokinetic profiles .
  • Bioisosteric replacement : Thioamide or sulfonyl groups at the 2-amine position improve metabolic stability .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Frontier molecular orbitals (HOMO/LUMO) : To predict nucleophilic/electrophilic sites for derivatization.
  • Non-covalent interaction (NCI) analysis : Visualizes hydrogen bonding and van der Waals interactions in crystal structures .

Q. How should researchers address low yields in multi-step syntheses of this compound?

Optimize:

  • Stepwise reagent addition : Slow addition of LiOH minimizes side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 4 h → 30 min) and improves yields by 15–20% .
  • Catalytic systems : Pd/C or CuI nanoparticles enhance coupling efficiency in ethenyl group formation .

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